N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine
Description
N,5-Dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine is a bicyclic heterocyclic compound characterized by a fused imidazole and pyrimidine ring system. The methyl substituents at the N-position and the 5-position of the pyrimidine ring influence steric and electronic properties, impacting solubility, bioavailability, and binding affinity.
Properties
Molecular Formula |
C8H12N4 |
|---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
N,5-dimethyl-2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-7-imine |
InChI |
InChI=1S/C8H12N4/c1-6-11-7(9-2)5-8-10-3-4-12(6)8/h5,10H,3-4H2,1-2H3 |
InChI Key |
OUCVNLJHWWHHIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC)C=C2N1CCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine typically involves the cyclization of 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction is usually carried out under acidic conditions, which facilitate the formation of the imidazopyrimidine core . The use of asymmetrical 1,3-diketones can lead to the formation of regioisomers .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, are likely to be employed.
Chemical Reactions Analysis
Types of Reactions
N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms or the methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
Antiviral Activity
One of the most promising applications of N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine is its antiviral properties. Research indicates that derivatives of this compound can inhibit respiratory syncytial virus (RSV) effectively. A study demonstrated that modifications at the 7-position of the pyrimidine scaffold could enhance antiviral activity significantly.
Case Study: Anti-RSV Activity
In a recent study, compounds derived from this compound exhibited EC₅₀ values below 1 nM against RSV. Notably, the introduction of sulfone and sulfonamide moieties at the 7-position resulted in potent anti-RSV activities, indicating that structural modifications can lead to improved efficacy against viral infections .
Anticancer Potential
Another area of interest is the anticancer potential of this compound. Studies have shown that imidazo[1,2-c]pyrimidine derivatives can exhibit cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Assays
In vitro assays revealed that certain derivatives of this compound demonstrated significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases .
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes involved in disease pathways.
Case Study: Enzyme Inhibitors
Research has identified this compound as a potential inhibitor of protein kinases involved in cancer progression. The binding affinity and selectivity for these targets were evaluated using molecular docking studies and confirmed through biochemical assays .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties.
Data Table: SAR Insights
| Substituent | Activity Change |
|---|---|
| Methyl at 7-position | Increased potency |
| Sulfonamide group | Potent anti-RSV |
| Cyclic moieties | Reduced activity |
These insights guide further modifications to enhance therapeutic efficacy while minimizing side effects.
Mechanism of Action
The mechanism of action of N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The compound may also interact with DNA or RNA, leading to the disruption of essential cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Ring Fusion and Regiochemistry
The imidazo[1,2-c]pyrimidine core distinguishes the target compound from isomers such as imidazo[1,2-a]pyrimidines (). For example:
- Imidazo[1,2-a]pyrimidin-7-amine derivatives (e.g., from the Groebke–Blackburn–Bienaymé reaction) exhibit amine groups at position 7, whereas imidazo[1,2-c]pyrimidin-5-amines prioritize position 5 due to altered regioselectivity during synthesis .
- The 2,3-dihydro modification in the target compound reduces ring strain and may enhance conformational flexibility compared to fully aromatic analogues like 1-aryl-6-benzyl-7-hydroxy-2,3-dihydroimidazo[1,2-a]pyrimidine-5(1H)-ones ().
Table 1: Key Structural Differences
Biological Activity
N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine is a heterocyclic compound belonging to the imidazopyrimidine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C8H12N4 |
| Molecular Weight | 164.21 g/mol |
| IUPAC Name | N,5-dimethyl-2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-7-amine |
| CAS Number | 763032-38-8 |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 277.3 ± 43.0 °C |
| Flash Point | 121.5 ± 28.2 °C |
The biological activity of this compound primarily involves its role as an enzyme inhibitor. The compound has been shown to interact with specific molecular targets by binding to their active sites, thereby inhibiting their enzymatic activity. This mechanism is particularly relevant in the context of cancer therapy and antimicrobial action.
Enzyme Inhibition
Research indicates that this compound can inhibit various kinases involved in cell signaling pathways critical for tumor growth and survival. For instance, it has been reported to inhibit the activity of epidermal growth factor receptor (EGFR) and other tyrosine kinases, which are often overexpressed in cancerous cells .
Biological Activities
Anticancer Activity:
this compound has demonstrated significant cytotoxic effects against a range of cancer cell lines. In vitro studies have shown that it exhibits an IC50 value in the low micromolar range against various tumors, indicating potent anticancer properties.
Antimicrobial Properties:
The compound has also been evaluated for its antibacterial and antifungal activities. Preliminary studies suggest that it possesses effective inhibitory action against several pathogenic strains, making it a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be influenced by its structural modifications. Variations in the substitution patterns on the imidazopyrimidine ring can lead to changes in potency and selectivity against specific targets.
Key Findings:
- Methyl substitutions at the N and 5 positions enhance solubility and bioavailability.
- Alterations to the fused ring system can affect the compound's ability to penetrate cellular membranes and interact with target enzymes.
Case Studies
Several studies have highlighted the potential of this compound in clinical applications:
-
Cancer Treatment:
A study demonstrated that this compound effectively reduced tumor size in xenograft models of human cancer when administered alongside standard chemotherapy agents . -
Infectious Disease:
Another investigation revealed promising results in treating infections caused by resistant bacterial strains, showcasing its potential as a novel antibiotic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
